



# Investigating Stress-Related Signaling Pathways with (R)-Crinecerfont: Application Notes and Protocols

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# Introduction

(R)-Crinecerfont (also known as NBI-74788 and commercially as CRENESSITY™) is a potent, selective, and orally bioavailable non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress.[4] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary, crinecerfont reduces the downstream signaling cascade that leads to the production of adrenocorticotropic hormone (ACTH) and, subsequently, adrenal steroids.[5][6]

This mechanism of action makes **(R)-Crinecerfont** a valuable tool for investigating stress-related signaling pathways. Its primary clinical application to date has been in the treatment of classic congenital adrenal hyperplasia (CAH), a genetic disorder characterized by cortisol deficiency and consequent HPA axis over-activation.[1][4][7] In CAH, the lack of negative feedback from cortisol leads to chronically elevated CRF and ACTH, resulting in adrenal androgen excess.[4] Crinecerfont has demonstrated significant efficacy in reducing elevated adrenal androgens and allowing for the reduction of supraphysiologic glucocorticoid doses in both adult and pediatric patients with CAH.[1][2][7]



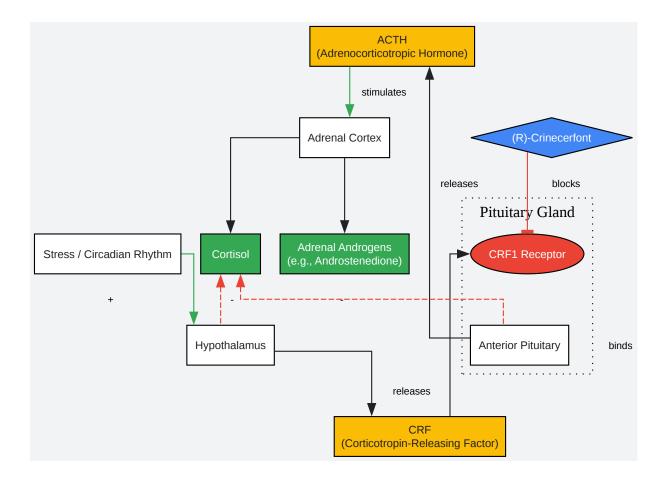
Beyond CAH, the role of the CRF/CRF1 pathway in a range of stress-related conditions, including anxiety, depression, and substance withdrawal, makes crinecerfont a promising investigational tool for preclinical and clinical research in these areas.[4][8] These application notes provide an overview of the use of **(R)-Crinecerfont** to probe the HPA axis, along with detailed protocols for clinical, preclinical, and in vitro studies.

# **Mechanism of Action: Modulating the HPA Axis**

Under normal physiological or stressful conditions, the hypothalamus releases CRF, which binds to CRF1 receptors on the anterior pituitary gland. This binding stimulates the synthesis and release of ACTH into circulation. ACTH then acts on the adrenal cortex to stimulate the production and release of cortisol. Cortisol, in turn, exerts negative feedback on both the hypothalamus and the pituitary to suppress further CRF and ACTH release, thus maintaining homeostasis.[4]

In conditions of chronic stress or in diseases like CAH, this axis becomes dysregulated. **(R)-Crinecerfont** acts by competitively inhibiting the binding of CRF to the CRF1 receptor at the pituitary, thereby directly reducing ACTH secretion and mitigating the downstream effects of HPA axis over-activation.[5]





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Figure 1: Mechanism of (R)-Crinecerfont in the HPA Axis.

# **Data Presentation: Summary of Clinical Trial Results**

The efficacy of **(R)-Crinecerfont** has been extensively studied in the CAHtalyst™ clinical trial program. The following tables summarize the key quantitative outcomes from the Phase 3 studies in adult and pediatric populations with Classic CAH.

Table 1: Efficacy of (R)-Crinecerfont in Adults with Classic CAH (24-Week Study)[1][2]



Endpoint	(R)-Crinecerfont (n=122)	Placebo (n=60)	P-value
Mean % Change in Glucocorticoid Dose from Baseline	-27.3%	-10.3%	<0.001
Patients Achieving a Physiologic Glucocorticoid Dose	63%	18%	<0.001
Mean Change in Androstenedione from Baseline at Week 4 (ng/dL)	-299	+45.5	<0.001

Table 2: Efficacy of **(R)-Crinecerfont** in Children and Adolescents with Classic CAH (28-Week Study)[4][7]

Endpoint	(R)-Crinecerfont (n=69)	Placebo (n=34)	P-value
Mean % Change in Glucocorticoid Dose from Baseline	-18.0%	+5.6%	<0.001
Mean Change in Androstenedione from Baseline at Week 4 (nmol/L)	-6.9	+2.5	0.0002
Patients Achieving a Physiologic Glucocorticoid Dose	30%	0%	N/A

Table 3: Hormonal Reductions in Phase 2 Studies (14-Day Treatment)[9][10]



Population	Hormone	Median Percent Reduction from Baseline
Adults (100 mg BID)	ACTH	-66%
17-Hydroxyprogesterone (17-OHP)	-64%	
Androstenedione	-64%	_
Adolescents (50 mg BID)	ACTH	-57%
17-Hydroxyprogesterone (17-OHP)	-69%	
Androstenedione	-58%	_

# **Experimental Protocols**

# Protocol 1: Clinical Investigation of HPA Axis Modulation in CAH

This protocol is based on the methodology of the Phase 3 CAHtalyst™ clinical trials.[1][7][11] [12]

Objective: To evaluate the efficacy of **(R)-Crinecerfont** in reducing supraphysiologic glucocorticoid (GC) dosage while maintaining or improving adrenal androgen control in patients with Classic CAH.

Study Design: Randomized, double-blind, placebo-controlled trial.

Participant Population: Adults (≥18 years) or children/adolescents (2-17 years) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency, on stable but supraphysiologic GC therapy.

#### Materials:

- (R)-Crinecerfont capsules (e.g., 50 mg, 100 mg) or oral solution.[13]
- Matching placebo capsules/solution.



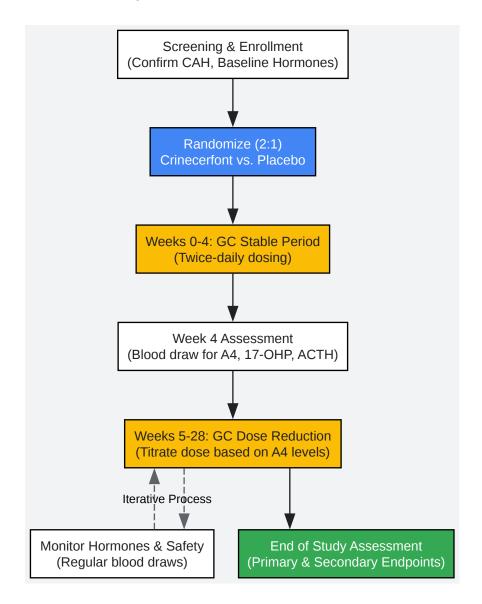
- Standard glucocorticoid replacement therapy (e.g., hydrocortisone, prednisone).
- Blood collection tubes (EDTA for ACTH; serum separator tubes for steroids).
- Centrifuge, freezer (-80°C).
- Validated assays for hormone analysis (e.g., LC-MS/MS).[14]

#### Procedure:

- Screening and Enrollment: Confirm diagnosis and baseline hormone levels (e.g., androstenedione, 17-OHP). Ensure participants are on a stable GC regimen.
- Randomization: Randomize participants in a 2:1 ratio to receive (R)-Crinecerfont or placebo, administered orally twice daily with meals.
- GC Stable Period (Weeks 0-4):
  - Maintain the baseline GC dose.
  - Collect blood samples at Week 4 (typically in the morning, before the morning GC dose) to measure androstenedione, 17-OHP, and ACTH. This assesses the direct effect of crinecerfont on adrenal steroidogenesis.
- GC Dose Reduction and Optimization Period (e.g., Weeks 5-28):
  - Initiate a systematic GC dose reduction schedule for all participants. The goal is to titrate to the lowest possible dose that maintains androgen control.
  - Androgen Control Criteria: Androstenedione level should remain ≤120% of the baseline value or within the normal reference range.[1][7]
  - If androgen control is lost, the GC dose is increased according to a predefined algorithm.
  - Collect blood samples at regular intervals (e.g., every 4-8 weeks) to monitor hormone levels and guide GC dose adjustments.



- End of Study Assessment: At the end of the treatment period (e.g., Week 24 or 28), assess the primary and secondary endpoints.
  - Primary Endpoint (Example): Percent change in daily GC dose from baseline while maintaining androgen control.
  - Secondary Endpoints (Example): Change in androstenedione from baseline; proportion of patients achieving a physiologic GC dose.
- Safety Monitoring: Throughout the study, monitor for adverse events, with particular attention to signs of adrenal insufficiency.



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Figure 2: Clinical Trial Workflow for CAH.

# Protocol 2: Preclinical Investigation in a Chronic Stress Model

This protocol is a representative example based on established Unpredictable Chronic Mild Stress (UCMS) models.[15]

Objective: To investigate the effect of **(R)-Crinecerfont** on HPA axis activity and behavioral outcomes in a mouse model of chronic stress.

Study Design: Vehicle-controlled study in mice subjected to a UCMS paradigm.

Animals: Male C57BL/6 mice (or other appropriate strain).

#### Materials:

- (R)-Crinecerfont.
- Vehicle (e.g., 0.5% methylcellulose in water).
- Equipment for administering stressors (e.g., tilted cages, stroboscope, wet bedding).
- Metabolic cages for fecal sample collection.
- Assay kits for fecal corticosterone metabolite analysis (EIA or ELISA).
- Apparatus for behavioral testing (e.g., elevated plus maze, sucrose preference test).

#### Procedure:

- Acclimation: Acclimate mice to the housing facility for at least one week.
- UCMS Paradigm (e.g., 4-8 weeks):
  - Divide mice into Stress and No-Stress groups.



- Subject the Stress group to a daily regimen of unpredictable, mild stressors. The sequence of stressors should be varied to prevent habituation.
- Example Stressors:
  - Cage tilt (45°).
  - Damp bedding.
  - Reversal of light/dark cycle.
  - Social stress (e.g., housing with a new cage mate).
  - Restraint stress (e.g., 30 minutes in a restrainer).
- The No-Stress group remains in standard housing conditions.
- Drug Administration:
  - Subdivide the Stress and No-Stress groups into Vehicle and Crinecerfont-treated groups.
  - Administer (R)-Crinecerfont (e.g., 20 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection during the final weeks of the UCMS protocol.
- HPA Axis Assessment:
  - During the final week, place mice in metabolic cages to collect fecal pellets at defined time points over a 24-hour period.
  - Process fecal samples (e.g., drying, pulverizing, steroid extraction with methanol).
  - Analyze corticosterone metabolite levels using a validated enzyme immunoassay to assess circadian HPA axis activity.
- Behavioral Testing:
  - Following the UCMS period, conduct behavioral tests to assess anxiety-like and depressive-like behaviors.



- Sucrose Preference Test: Measure the consumption of a sucrose solution versus plain water as an indicator of anhedonia.
- Elevated Plus Maze: Assess anxiety-like behavior by measuring the time spent in the open versus closed arms of the maze.
- Data Analysis: Compare corticosterone levels and behavioral outcomes between the four groups (No-Stress/Vehicle, No-Stress/Crinecerfont, Stress/Vehicle, Stress/Crinecerfont) using appropriate statistical methods (e.g., ANOVA).

# **Protocol 3: In Vitro CRF1 Receptor Binding Assay**

This protocol is a representative method for determining the binding affinity of **(R)-Crinecerfont** for the CRF1 receptor.[8][16]

Objective: To quantify the inhibitory constant (Ki) of **(R)-Crinecerfont** at the human CRF1 receptor.

#### Materials:

- Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: [1251]-Sauvagine or another suitable high-affinity CRF1 receptor ligand.
- (R)-Crinecerfont (test compound).
- Non-specific binding control: A high concentration of a non-radiolabeled CRF1 receptor agonist (e.g., human/rat CRF).
- Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 2 mM EGTA, 0.1% BSA, pH 7.4).
- 96-well plates.
- Glass fiber filters (e.g., Whatman GF/C).
- Cell harvester.



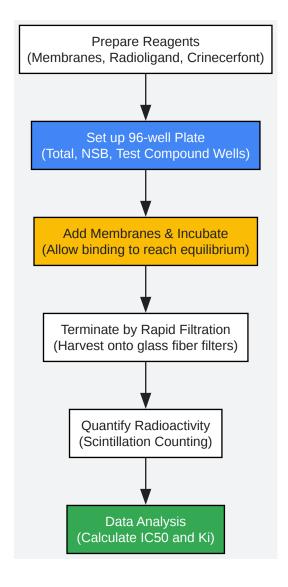
Scintillation counter and scintillation fluid.

#### Procedure:

- Plate Setup:
  - Total Binding Wells: Add radioligand and binding buffer.
  - Non-Specific Binding (NSB) Wells: Add radioligand, binding buffer, and a saturating concentration of the non-labeled agonist.
  - Test Compound Wells: Add radioligand, binding buffer, and varying concentrations of (R)-Crinecerfont (e.g., 10<sup>-11</sup> M to 10<sup>-5</sup> M).
- Assay Incubation:
  - Add the CRF1 receptor-expressing cell membranes to all wells to initiate the binding reaction.
  - Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination and Harvesting:
  - Terminate the binding reaction by rapid filtration using a cell harvester. The contents of each well are aspirated through glass fiber filters, which trap the membranes with bound radioligand.
  - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
  - Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:



- Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
- Plot the percentage of specific binding against the logarithm of the (R)-Crinecerfont concentration.
- Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of crinecerfont that inhibits 50% of specific radioligand binding).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Figure 3: In Vitro Receptor Binding Assay Workflow.

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